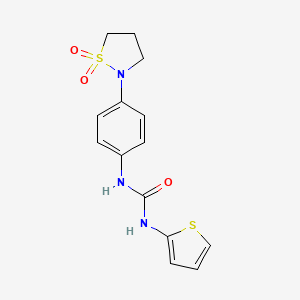

1-(4-(1,1-二氧化异噻唑烷-2-基)苯基)-3-(噻吩-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

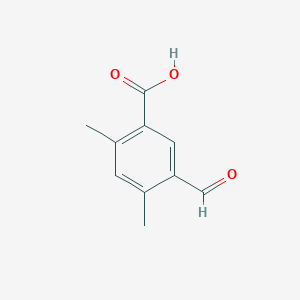

The compound 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea is a derivative of urea, which is a class of compounds known for their biological activity and potential therapeutic applications. Urea derivatives are often explored for their potential as kinase inhibitors, antibacterial agents, and anticancer compounds due to their ability to interact with various biological targets .

Synthesis Analysis

The synthesis of urea derivatives typically involves the formation of a carbodiimide intermediate, followed by a sequential addition-dehydration with acyl hydrazides or other suitable reagents. The electronic and steric effects of the substituents on the phenyl rings play a crucial role in the formation of the intermediary carbodiimide and the direction of the subsequent ring closure . In the context of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea, similar synthetic strategies could be employed, with particular attention to the isothiazolidin and thiophene substituents that may influence the reactivity and outcome of the synthesis.

Molecular Structure Analysis

The molecular structure of urea derivatives is critical in determining their biological activity. The presence of electron-withdrawing or electron-donating groups, as well as the spatial arrangement of these groups, can significantly affect the compound's ability to bind to biological targets. For instance, electron-withdrawing groups at the ortho position of the phenyl ring have been found to enhance antibacterial activity . The specific structure of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea suggests potential interactions with biological targets due to the presence of the isothiazolidin dioxido and thiophene moieties.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, including redox reactions, which can lead to the formation of metal chelates. These reactions are influenced by the central ion and the substituents present on the urea molecule . The reactivity of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea in redox processes could be explored to understand its potential for forming metal complexes, which may have implications for its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are essential for their practical application as therapeutic agents. These properties are influenced by the molecular structure and substituents present on the urea backbone. For example, the introduction of thiourea moieties has been associated with pronounced cancer cell growth inhibitory effects, suggesting that such modifications can enhance biological activity . The specific properties of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea would need to be characterized to assess its suitability for further development as a therapeutic agent.

科学研究应用

衍生物的合成和生物活性

抗帕金森病活性:已合成尿素和硫脲衍生物,以研究其潜在的抗帕金森病活性。测试了这些化合物减轻小鼠卤哌啶醇诱导的僵直的能力,其中一些显示出显着的保护神经特性,可能有助于帕金森病治疗策略 (Azam、Ahmed 和 Alkskas,2009)。

抗菌和抗癌特性:已合成新型尿素衍生物,重点探索其抗菌和抗癌活性。这些研究突出了此类化合物在针对各种细菌菌株和癌细胞系开发新治疗剂方面的潜力 (Aaramadaka 等人,2007)。

超分子化学应用:已发现合成糖基脲及其类似物(包括尿素和硫脲衍生物)在超分子化学中具有应用。这些化合物可作为构建模块,用于创建具有潜在药物开发和材料科学用途的复杂分子结构 (Kravchenko、Baranov 和 Gazieva,2018)。

用于治疗应用的酶抑制:已评估尿素和硫脲衍生物对乙酰胆碱酯酶等酶的抑制活性,突出了其在治疗与酶功能障碍相关的疾病(如阿尔茨海默病)方面的潜力 (Vidaluc 等人,1995)。

属性

IUPAC Name |

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c18-14(16-13-3-1-9-21-13)15-11-4-6-12(7-5-11)17-8-2-10-22(17,19)20/h1,3-7,9H,2,8,10H2,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYNUACOXPDVGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-3-(4-chlorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2523724.png)

![Ethyl 5-cyano-6-[(4-ethoxy-2,4-dioxobutyl)sulfanyl]-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2523725.png)

![2-(2-chloro-6-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2523727.png)

![N-[2-(2-Morpholin-4-ylethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2523728.png)

![1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2523735.png)

![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2523737.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2523739.png)